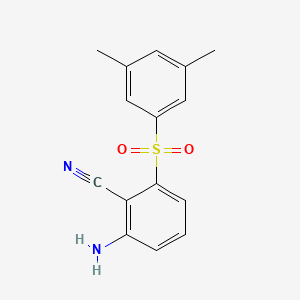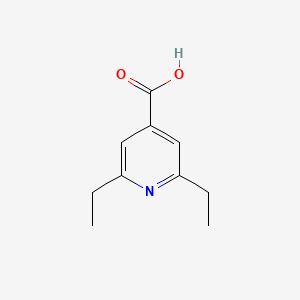
2,6-diethylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diethylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with ethyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diethylisonicotinic acid typically involves the alkylation of isonicotinic acid. One common method is the Friedel-Crafts alkylation, where isonicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-diethylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 2,6-Diethyl-4-pyridinecarboxylic acid.
Reduction: 2,6-Diethyl-4-pyridinemethanol.
Substitution: 2,6-Diethyl-4-chloropyridine or 2,6-Diethyl-4-bromopyridine.
Scientific Research Applications
2,6-diethylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Derivatives of this compound are being investigated for their potential as antimicrobial agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-diethylisonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The ethyl groups and the carboxylic acid moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4 position.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions instead of ethyl groups.
Nicotinic acid: A derivative with a carboxylic acid group at the 3 position.
Uniqueness: 2,6-diethylisonicotinic acid is unique due to the presence of ethyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potential as a ligand in coordination chemistry and its efficacy as a bioactive compound.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,6-diethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-7(10(12)13)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
MTWARANBIROLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate](/img/structure/B8479607.png)

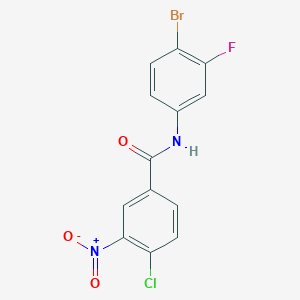

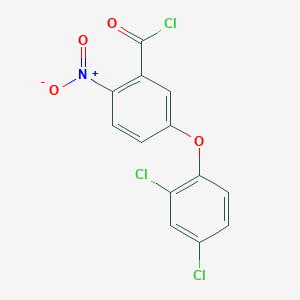

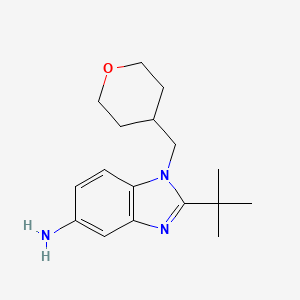
![N-[4-(4-Methoxyphenyl)-5-{2-[(pyridine-3-carbonyl)amino]pyridin-4-yl}-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B8479655.png)
![[2-(3-Iodopropoxy)ethyl]benzene](/img/structure/B8479658.png)
![1-[5-(Tetradecyloxy)thiophen-2-yl]ethan-1-one](/img/structure/B8479667.png)
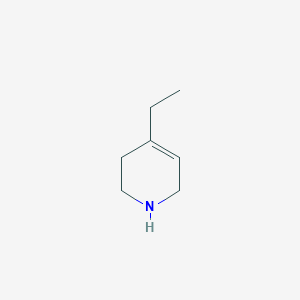
![1h-Pyrrolo[2,3-b]pyridine-3-carbonyl chloride,1-(cyclopropylmethyl)-](/img/structure/B8479675.png)
